Demethyl Isradipine
Description
Contextualizing Demethyl Isradipine (B148454) within Dihydropyridine (B1217469) Chemistry Research
The chemical structure of Demethyl Isradipine places it squarely within the 1,4-dihydropyridine (B1200194) (DHP) class of compounds. jocpr.com Dihydropyridines are a major class of organic compounds characterized by a partially saturated pyridine (B92270) ring, and they are of immense interest in medicinal chemistry. researchgate.net The synthesis of this ring system was first reported by Arthur Hantzsch in 1882 and remains a fundamental reaction. jocpr.comjrespharm.com
Members of the DHP class, such as Nifedipine (B1678770), Amlodipine, and Isradipine, are widely known as L-type calcium channel blockers used in the treatment of cardiovascular diseases like hypertension. jrespharm.comdrugbank.comnih.gov this compound is an analogue of these compounds and serves as the immediate carboxylic acid precursor to the potent calcium channel blocker Isradipine. nih.govjrespharm.com Its structure contains the essential 1,4-dihydropyridine ring that is critical for activity in the final product. researchgate.net Research into DHP derivatives continues to explore new therapeutic applications and chemosensitizers in therapy. jrespharm.com
Significance of this compound as a Precursor in Radiopharmaceutical Development
The primary significance of this compound in modern research lies in its use as a precursor for the synthesis of radiolabeled Isradipine, specifically for use in Positron Emission Tomography (PET) imaging. nih.govmdpi.com PET is a powerful in-vivo imaging technique that allows researchers to study physiological processes in the body, and it requires specific molecular probes, or radiotracers. emory.edu
In this context, this compound is used to synthesize [11C]isradipine. nih.gov This is achieved by reacting this compound with a radiolabeled methylating agent, [11C]methyl iodide ([11C]CH3I). nih.govresearchgate.net The carbon-11 (B1219553) isotope (11C) is a positron-emitting radionuclide, making the resulting [11C]isradipine a suitable PET tracer for neuroimaging of calcium channels. nih.govemory.edu The development of such radiolabeled DHPs is considered a valuable tool for studying diseases related to calcium channels. researchgate.net
Research has demonstrated that this synthesis can be performed efficiently, yielding the radiotracer with high specific activity, which is a critical parameter for successful PET imaging studies. nih.govresearchgate.net Preclinical imaging in rats has confirmed that [11C]isradipine produced from this precursor can penetrate the brain and that its uptake can be blocked by pretreatment with non-radiolabeled isradipine, validating its potential for in-vivo research. nih.govresearchgate.net
Table 1: Research Findings on the Radiosynthesis of [11C]Isradipine using this compound
| Parameter | Finding | Citation |
|---|---|---|
| Precursor | This compound | nih.govresearchgate.net |
| Reactant | [11C]CH3I (Carbon-11 labeled methyl iodide) | nih.govresearchgate.net |
| Radiochemical Yield | 6 ± 3% (uncorrected) | nih.govresearchgate.net |
| Specific Activity | 143 ± 90 GBq·µmol⁻¹ (at end-of-synthesis) | nih.govresearchgate.net |
| Application | PET neuroimaging of calcium channels | nih.gov |
Historical Overview of Research Involving this compound
The research history of this compound is intrinsically linked to the development of Isradipine. The synthesis of 1,4-dihydropyridine compounds began with the Hantzsch reaction in the late 19th century. jrespharm.com The development of Isradipine as a therapeutic agent occurred much later, with patents such as CH 661270 describing methods for its single-step synthesis. google.comgoogle.com These processes focused on creating the final Isradipine molecule, which involves the condensation of 2,1,3-benzoxadiazole-4-carboxaldehyde, an acetoacetate (B1235776), and an aminocrotonate. google.comgoogle.com
The specific focus on this compound as a distinct chemical intermediate in published research is more recent and coincides with advances in radiochemistry and medical imaging. A key study published in 2015 detailed the practical radiosynthesis of [11C]isradipine from this compound for PET neuroimaging. nih.gov This marked a significant step in utilizing the precursor for creating specialized research tools rather than for the bulk synthesis of the drug. This research built upon earlier work in the 1990s on labeling calcium channel antagonists with carbon-11, demonstrating an evolution in the application of dihydropyridine chemistry toward advanced diagnostic purposes. semanticscholar.org
Table 2: Mentioned Compounds
| Compound Name | Chemical Class | Role in Research |
|---|---|---|
| This compound | Dihydropyridine carboxylic acid | Precursor for [11C]isradipine synthesis |
| Isradipine | 1,4-Dihydropyridine | Calcium channel blocker; final product |
| [11C]Isradipine | Radiolabeled 1,4-Dihydropyridine | PET radiotracer for neuroimaging |
| [11C]Methyl Iodide | Radiolabeled alkyl halide | Reactant for radiolabeling |
| Nifedipine | 1,4-Dihydropyridine | Calcium channel blocker |
| Amlodipine | 1,4-Dihydropyridine | Calcium channel blocker |
| 2,1,3-Benzoxadiazole-4-carboxaldehyde | Aldehyde | Starting material for Isradipine synthesis |
| Methyl Acetoacetate | β-ketoester | Starting material for Isradipine synthesis |
| Isopropyl Acetoacetate | β-ketoester | Starting material for Isradipine synthesis |
| Methyl-β-aminocrotonate | Enamine | Starting material for Isradipine synthesis |
| Isopropyl-β-aminocrotonate | Enamine | Starting material for Isradipine synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-propan-2-yloxycarbonyl-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-8(2)25-18(24)14-10(4)19-9(3)13(17(22)23)15(14)11-6-5-7-12-16(11)21-26-20-12/h5-8,15,19H,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLUMMRKXUTNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88977-30-4 | |
| Record name | 4-(2,1,3-Benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088977304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,1,3-BENZOXADIAZOL-4-YL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(1-METHYLETHYL) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OX6T789B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Development
The synthesis of demethyl isradipine (B148454) is foundational to its application in radiochemistry. The methodologies range from established, historical reactions to modern, optimized strategies.
Established Synthetic Routes to the Core Structure
The primary framework for synthesizing the demethyl isradipine core is the Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction first reported in 1881. wikipedia.org This reaction typically involves the one-pot condensation of an aldehyde (in this case, 2,1,3-benzoxadiazole-4-carboxaldehyde), two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgnewdrugapprovals.orgjrespharm.com For the asymmetric structure of isradipine and its demethylated precursor, a modified Hantzsch synthesis is employed, using two different β-ketoesters (e.g., methyl acetoacetate (B1235776) and isopropyl acetoacetate) or by reacting an intermediate like 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester with isopropyl-β-aminocrotonate. ucsf.edugoogle.com This approach allows for the creation of the characteristic unsymmetrical ester groups of the dihydropyridine ring. ucsf.edu
Advanced Synthetic Strategies and Optimization Studies
While the Hantzsch synthesis is a reliable method, it can suffer from drawbacks such as long reaction times and low yields under classical conditions. wikipedia.org Modern advancements focus on overcoming these limitations. Strategies include the use of novel catalysts, such as ceric ammonium nitrate (B79036) (CAN), boric acid, copper sulfate, or various nanocatalysts, to improve reaction efficiency and yield. jrespharm.comresearchgate.netroyalsocietypublishing.orgnih.gov Microwave-assisted synthesis has also been employed to significantly reduce reaction times. cem.com The development of "green" chemistry approaches, such as using water as a solvent or solvent-free conditions, aims to make the synthesis more environmentally benign. wikipedia.orgroyalsocietypublishing.orgscirp.org These optimization studies are crucial for producing the high-purity this compound required for subsequent radiosynthesis. nih.gov
This compound as a Radiosynthetic Precursor
The principal application of this compound is as a direct precursor for the synthesis of [11C]isradipine, a key radiotracer for positron emission tomography (PET) imaging of L-type calcium channels. nih.govmdpi.comresearchgate.net The availability of this precursor is essential for producing the radiolabeled version for in vivo studies. nih.govmdpi.com
Radiosynthesis of [11C]Isradipine from this compound
The conversion of this compound to [11C]isradipine involves the methylation of the carboxylic acid group using a carbon-11 (B1219553) labeled methylating agent. mdpi.com The short half-life of carbon-11 (approximately 20.4 minutes) necessitates a rapid and highly efficient chemical process. researchgate.net
A common and effective method for this transformation is the reaction of this compound with [11C]methyl iodide ([11C]CH3I). nih.govmdpi.com This reaction is conducted in the presence of tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) in a solvent such as dimethylformamide (DMF). nih.govmdpi.com TBAOH serves as a base to deprotonate the carboxylic acid of the this compound precursor, activating it for nucleophilic attack on the [11C]methyl iodide. nih.govmdpi.com This specific combination of reagents and conditions facilitates a rapid and selective 11C-methylation, leading to the formation of [11C]isradipine. mdpi.com
To streamline the production of [11C]isradipine for research and potential clinical use, automated high-performance liquid chromatography (HPLC) loop methods are frequently employed. nih.govmdpi.com In this technique, the this compound precursor is dissolved in a suitable solvent (like DMF with TBAOH) and loaded into the injector loop of an HPLC system. nih.govmdpi.com The gaseous [11C]methyl iodide is then passed through this loop, where the reaction occurs efficiently at room temperature. mdpi.com This "loop" method is advantageous as it requires only small amounts of the precursor and allows for the direct injection of the reaction mixture onto the HPLC column for purification. nih.govmdpi.com This integration of synthesis and purification results in high-purity [11C]isradipine with good radiochemical yield and high specific activity, ready for use in PET imaging studies within a short timeframe. nih.govmdpi.com
Interactive Data Table: Radiosynthesis of [11C]Isradipine
| Parameter | Value | Reference |
| Precursor | This compound | nih.govmdpi.com |
| Reagent | [11C]Methyl Iodide ([11C]CH3I) | nih.govmdpi.com |
| Base | Tetrabutylammonium Hydroxide (TBAOH) | nih.govmdpi.com |
| Solvent | Dimethylformamide (DMF) | nih.govmdpi.com |
| Method | HPLC Injector Loop | nih.govmdpi.com |
| Radiochemical Yield (uncorrected) | 6 ± 3% | nih.govmdpi.com |
| Specific Activity (at EOS) | 143 ± 90 GBq/µmol | nih.govmdpi.com |
| Synthesis Time (from EOB) | 40 ± 2 min | mdpi.com |
| Radiochemical Purity | >95% | mdpi.com |
EOS: End-of-Synthesis; EOB: End-of-Bombardment
Comparison with Alternative Radiosynthetic Approaches
The primary radiosynthetic application of this compound is as a direct precursor for the synthesis of [¹¹C]isradipine, a positron emission tomography (PET) probe for imaging calcium channels. nih.govmdpi.com The developed method involves the selective ¹¹C-methylation of the carboxylic acid group on this compound. mdpi.com This reaction is efficiently conducted using [¹¹C]CH₃I (methyl iodide) in the presence of tetrabutylammonium hydroxide within the HPLC injector loop, a technique known as the "captive solvent" or "loop" method. nih.govmdpi.com This approach is considered more convenient than previous methods for creating [¹¹C]isradipine, which required the production and use of the esoteric and more complex reagent, [¹¹C]diazomethane. mdpi.com
When compared to radiosynthetic strategies for other dihydropyridine (DHP) calcium channel blockers, various approaches are evident. For instance, fluorinated analogues of nifedipine (B1678770) have been developed using radiofluorination with Fluorine-18. researchgate.netresearchgate.net One such method involves labeling a brominated precursor compound with [¹⁸F]fluoride, which can yield radiotracers with high purity. researchgate.net Other strategies have moved beyond carbon and fluorine isotopes, exploring metallic radioisotopes. Complexes such as [⁶⁷Ga]-DTPA-AMLO have been prepared by chelating Gallium-67, demonstrating the versatility of labeling strategies for this class of compounds. researchgate.net
The choice of radiosynthetic approach depends on factors including the desired radioisotope, the availability of precursor molecules, and the required chemical modifications. The use of this compound with [¹¹C]CH₃I offers a direct and relatively streamlined path to [¹¹C]isradipine compared to older methods and stands as a distinct strategy when compared to the radiofluorination or metal-based labeling of other DHP derivatives. mdpi.comresearchgate.net
Table 1: Comparison of Radiosynthetic Approaches for Dihydropyridine-based Radiotracers
| Radiotracer Target | Precursor/Method | Radioisotope | Key Features | Source(s) |
|---|---|---|---|---|
| [¹¹C]Isradipine | This compound + [¹¹C]CH₃I | Carbon-11 | Convenient "loop" method; avoids esoteric reagents. | nih.gov, mdpi.com |
| [¹¹C]Isradipine | Precursor + [¹¹C]diazomethane | Carbon-11 | Older method; requires a more complex reagent. | mdpi.com |
| [¹⁸F]Fluoronifedipine Analog | Brominated nifedipine precursor | Fluorine-18 | Radiofluorination approach. | researchgate.net, researchgate.net |
Radiochemical Yield and Purity Considerations in Precursor Utilization
The utilization of this compound as a precursor for [¹¹C]isradipine has been characterized by specific outcomes in terms of yield and purity. In the reaction with [¹¹C]CH₃I, the synthesis produces the desired radiotracer with a non-decay-corrected radiochemical yield of 6 ± 3%. nih.govmdpi.com This yield is calculated from the starting [¹¹C]CO₂, the target gas for producing the [¹¹C]CH₃I reagent. mdpi.com
Despite the modest yield, the process is highly effective in terms of purity. The final [¹¹C]isradipine product is obtained in greater than 95% radiochemical purity following purification. mdpi.com This high level of purity is crucial for its intended use in preclinical PET imaging. Furthermore, the synthesis results in a high specific activity, measured at 143 ± 90 GBq·µmol⁻¹ (3.9 ± 2.4 Ci·µmol⁻¹) at the end of synthesis. mdpi.com High specific activity is essential for radiotracers used in neuroimaging to ensure that the injected chemical mass is low enough to avoid pharmacological effects, allowing for the accurate tracing of biological targets. The entire radiosynthesis and purification process is completed within approximately 40 minutes. mdpi.com
Table 2: Radiochemical Data for [¹¹C]Isradipine Synthesis from this compound
| Parameter | Value | Unit | Source(s) |
|---|---|---|---|
| Radiochemical Yield (uncorrected) | 6 ± 3 | % | nih.gov, mdpi.com |
| Radiochemical Purity | >95 | % | mdpi.com |
| Specific Activity (at EOS) | 143 ± 90 | GBq·µmol⁻¹ | nih.gov, mdpi.com |
Stability and Reformulation Challenges in Radioprecursor Handling
A significant challenge in the handling of this compound and related 1,4-dihydropyridine (B1200194) (DHP) compounds is their inherent sensitivity to light. nih.gov The DHP series is known for significant photodegradation, which can lead to a complete loss of pharmacological activity. nih.gov The primary mechanism of this degradation is the aromatization of the dihydropyridine ring. nih.gov This photosensitivity is a critical consideration for the storage and handling of the this compound precursor to ensure its integrity before its use in radiosynthesis.
Following the successful radiosynthesis of [¹¹C]isradipine from the this compound precursor, the resulting radiotracer must be reformulated for administration. The crude product is first purified, typically via high-performance liquid chromatography (HPLC). mdpi.com After purification, the radiotracer is prepared for injection by reformulating it into an ethanolic saline solution. mdpi.com This step ensures the final product is in a biocompatible solvent system suitable for intravenous injection in preclinical studies. The successful reformulation demonstrates that, while stability is a concern for the compound class, established procedures can be used to deliver a pure, injectable radiotracer. mdpi.com
Metabolic Investigations and Biotransformation Pathways
Role of Demethylation in Isradipine (B148454) Metabolism
Isradipine undergoes extensive metabolism in the liver before it is excreted, with virtually no unchanged drug found in the urine. nih.govdrugs.com This process, known as first-pass metabolism, significantly reduces its bioavailability. drugs.comontosight.ai Demethylation is a crucial part of this metabolic cascade.
Identification of Key Metabolic Intermediates and Products of Isradipine
The biotransformation of isradipine results in several metabolites. Six distinct metabolites have been identified in blood and urine. drugs.com The primary transformation involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring. researchgate.net Subsequent reactions include the cleavage of the ester side chains. The mono-acids of the pyridine derivative and a cyclic lactone product are the most abundant metabolites, accounting for over 75% of the identified substances. drugs.com While demethylation is a known metabolic pathway for many drugs, including other dihydropyridines, the specific demethylated intermediates of isradipine are part of a complex metabolic profile. For instance, in the metabolism of sildenafil, another drug metabolized by similar enzymes, N-demethylation is a primary step mediated by CYP3A4 and CYP2C9. researchgate.net
Enzymatic Processes Involved in Isradipine Biotransformation
The enzymatic machinery responsible for metabolizing isradipine is centered around the cytochrome P450 superfamily of enzymes.
The cytochrome P450 system is the primary catalyst for the metabolism of a vast number of drugs, including isradipine. tg.org.auaafp.org These enzymes, predominantly located in the liver, are responsible for the oxidative, hydrolytic, and reductive reactions that transform lipid-soluble drugs into more water-soluble forms for excretion. tg.org.au Isradipine is subject to extensive first-pass metabolism in the liver, a process largely mediated by CYP enzymes. ontosight.ai
The CYP3A4 isoform is the most significant enzyme involved in the metabolism of isradipine and other dihydropyridine calcium channel blockers. ontosight.airesearchgate.netmdpi.com It is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of approximately half of all prescribed drugs. tg.org.auwikipedia.org The oxidation of the 1,4-dihydropyridine (B1200194) ring to its pyridine analog, a central step in the metabolism of drugs like nifedipine (B1678770), is catalyzed by CYP3A4. researchgate.netnih.gov Studies have shown that other CYP isoforms can also play a role in the metabolism of dihydropyridines. For example, various dihydropyridine calcium antagonists have been found to inhibit other CYP isoforms such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6. researchgate.netnih.gov
Cytochrome P450 Enzyme Involvement in Isradipine Metabolism
Studies on Enzyme Induction and Inhibition Relevant to Demethylation Processes
The activity of CYP enzymes can be modulated by various substances, leading to either an increase (induction) or decrease (inhibition) in their metabolic capacity. These interactions are clinically significant as they can alter the plasma concentrations and efficacy of drugs metabolized by these enzymes.
Mechanisms of Cytochrome P450 Enzyme Inhibition and Induction
Inhibition of CYP enzymes can be either direct or time-dependent. Direct inhibition involves a rapid and reversible binding of the inhibitor to the enzyme, which can be competitive, non-competitive, or uncompetitive. criver.com Time-dependent inhibition, on the other hand, involves a more prolonged interaction where the inhibitor's effect increases with pre-incubation time, often due to the formation of reactive metabolites that irreversibly bind to the enzyme (mechanism-based inhibition). criver.com
Induction of CYP enzymes is most commonly a result of transcriptional gene activation. evotec.comrsc.org This process is mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR), the constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR). criver.comevotec.comsolvobiotech.com When a drug binds to one of these receptors, it initiates the increased transcription of the corresponding CYP gene, leading to a higher concentration of the enzyme. rsc.org For example, PXR is a key regulator of CYP3A4 induction. solvobiotech.com Enzyme induction can lead to faster metabolism of a co-administered drug, potentially reducing its therapeutic effect. criver.com
Below is a table summarizing the primary mechanisms of CYP450 modulation:
| Mechanism | Description | Key Mediators | Clinical Consequence |
| Direct Inhibition | Rapid, reversible binding of an inhibitor to the enzyme. | Competitive, non-competitive, or uncompetitive inhibitors. | Increased plasma levels of co-administered drugs. |
| Time-Dependent Inhibition | Increased inhibition over time, often irreversible. | Mechanism-based inhibitors forming reactive metabolites. | Prolonged increase in drug exposure. |
| Enzyme Induction | Increased synthesis of CYP enzymes. | Nuclear receptors (PXR, CAR, AhR). | Decreased plasma levels and potential therapeutic failure of co-administered drugs. evotec.com |
Impact of Exogenous Compounds on Isradipine Metabolic Pathways
Isradipine undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 3A4 (CYP3A4) enzyme system. rxlist.comontosight.ai This metabolic pathway is crucial as it deactivates the drug and prepares it for excretion. rxlist.com The major metabolic processes involve the oxidation of the dihydropyridine ring to its pyridine analog and the cleavage of the ester side chains, resulting in hemodynamically inactive metabolites. rxlist.com Given that approximately half of all commercially available drugs are metabolized by CYP3A4, there is a significant potential for drug-drug interactions. pharmacytimes.com The activity of the CYP3A4 enzyme can be significantly altered by the co-administration of other compounds, which are classified as either inhibitors or inducers. This modulation can lead to substantial changes in isradipine's plasma concentrations, potentially affecting its therapeutic efficacy. pharmacytimes.com
CYP3A4 inhibitors are substances that decrease the metabolic activity of the enzyme. When co-administered with a CYP3A4 substrate like isradipine, these inhibitors can lead to increased plasma concentrations of the drug. pharmacytimes.comdrugbank.com
Itraconazole (B105839): A potent inhibitor of CYP3A4, itraconazole can significantly impact isradipine metabolism. wikipedia.org Concomitant use of itraconazole can lead to increased plasma levels of isradipine, as the inhibition of CYP3A4 slows down its breakdown in the liver. wikipedia.org This interaction is of clinical importance as elevated levels of isradipine could occur. wikipedia.org Beyond the metabolic interaction, both isradipine and itraconazole can exert negative inotropic effects on the heart, and their simultaneous use could lead to an additive effect. wikipedia.org
Cimetidine (B194882): Cimetidine is recognized as a potent inhibitor of several cytochrome P450 isoenzymes, including CYP3A4. pdr.netpdr.net Its co-administration with isradipine has been shown to increase the mean peak plasma levels of isradipine. wikipedia.org By inhibiting the hepatic metabolism of isradipine, cimetidine can effectively increase the drug's bioavailability. drugbank.compdr.net This necessitates careful monitoring when both drugs are used concurrently. drugs.com
Table 1: Effects of CYP Inhibitors on Isradipine Pharmacokinetics
| Inhibitor | Mechanism of Action | Effect on Isradipine |
| Itraconazole | Potent inhibitor of Cytochrome P450 3A4. wikipedia.org | Increases plasma concentrations of isradipine. wikipedia.org |
| Cimetidine | Potent inhibitor of multiple CYP450 isoenzymes. pdr.netpdr.net | Increases mean peak plasma levels of isradipine. wikipedia.orgdrugs.com |
CYP3A4 inducers are compounds that increase the activity of the enzyme, leading to accelerated metabolism of substrate drugs. pharmacytimes.com This enhanced metabolism can cause a significant reduction in the plasma concentration and therapeutic effect of drugs like isradipine. pharmacytimes.compdr.net
Rifampin: A powerful inducer of CYP3A4, rifampin can dramatically alter the pharmacokinetics of isradipine. pharmacytimes.comucsf.edu Studies have shown that the co-administration of rifampin with isradipine leads to a substantial increase in isradipine's clearance. drugs.com This induction of metabolic activity is so pronounced that it has been reported to lower the plasma concentrations of isradipine to levels that are below detection limits. wikipedia.orgucsf.edu Consequently, the therapeutic efficacy of isradipine can be markedly reduced or even completely abolished when used concomitantly with rifampin. pdr.netdrugs.com
Table 2: Effects of CYP Inducers on Isradipine Pharmacokinetics
| Inducer | Mechanism of Action | Effect on Isradipine |
| Rifampin | Strong inducer of Cytochrome P450 3A4. pharmacytimes.comucsf.edu | Markedly reduces plasma concentrations to below detectable limits. wikipedia.orgucsf.edu |
Pharmacological Research and Mechanistic Studies in Preclinical Models
Investigation of L-Type Calcium Channel Modulatory Activity
Demethyl isradipine (B148454), a derivative of the dihydropyridine (B1217469) calcium channel blocker isradipine, has been a subject of significant interest in pharmacological research, particularly for its interaction with L-type calcium channels (LTCCs). These channels are crucial for a variety of cellular functions, including muscle contraction, neurotransmitter release, and gene expression. mdpi.com
The affinity of demethyl isradipine's parent compound, isradipine, for LTCCs has been extensively characterized using radioligand binding assays. In these studies, radiolabeled forms of dihydropyridines, such as (+)-[3H]isradipine, are used to quantify the binding sites in various tissues and cell lines. oup.comoup.com
In insulin-secreting RINm5F cells, (+)-[3H]isradipine has been shown to label LTCC receptor sites with high affinity, exhibiting a subnanomolar dissociation constant (Kd). oup.com These cells are a valuable model as insulin (B600854) secretion is closely linked to Ca2+ influx through LTCCs. oup.com Studies using these cells have demonstrated that dihydropyridines like isradipine bind reversibly to the LTCC complex with high affinity. oup.com
Further research in different tissues has provided insights into the distribution and properties of these binding sites. For instance, in guinea pig and rabbit heart, as well as guinea pig brain, a significant portion of (+)-[3H]isradipine binding activity can be immunoprecipitated by antibodies targeting the α1C subunit, a key component of the LTCC. oup.com This indicates that the α1C subunit is a major constituent of dihydropyridine-labeled channels in these tissues. oup.com The affinity sequence for several dihydropyridines in human coronary artery and myocardium has been determined as nisoldipine (B1678946) > isradipine > nifedipine (B1678770). frontiersin.org
The binding affinity of isradipine is also influenced by the membrane potential. frontiersin.org In intact arteries, depolarization with K+ has been shown to increase the binding affinity of isradipine without changing the maximum number of binding sites (Bmax). frontiersin.org This voltage-dependent binding is a key characteristic of dihydropyridine calcium channel blockers. frontiersin.org
Table 1: Receptor Binding Affinity of Isradipine in Different Tissues
| Tissue/Cell Model | Radioligand | Key Findings | Reference |
|---|---|---|---|
| RINm5F Cells | (+)-[3H]isradipine | Labeled 513 ± 33 fmol of receptor sites per mg of membrane protein with subnanomolar Kd. | oup.com |
| Guinea Pig/Rabbit Heart | (+)-[3H]isradipine | 79 ± 10% of binding activity immunoprecipitated by anti-α1C. | oup.com |
| Guinea Pig Brain | (+)-[3H]isradipine | 69 ± 8% of binding activity immunoprecipitated by anti-α1C. | oup.com |
| Human Coronary Artery | H(+)-isradipine | Affinity sequence: nisoldipine > isradipine > nifedipine. | frontiersin.org |
Functional assays are critical for understanding the physiological effects of compounds like this compound. These assays directly measure the inhibition of calcium influx through LTCCs in response to the compound. Calcium flux can be monitored using fluorescent calcium indicators, which exhibit changes in fluorescence upon binding to calcium. thermofisher.com
In studies using human neuroblastoma SH-SY5Y cells, isradipine has been shown to prevent the rise in intracellular calcium concentrations ([Ca2+]i) induced by toxins like rotenone. nih.gov This protective effect highlights the ability of isradipine to block LTCC-mediated calcium influx. nih.gov
Furthermore, in primary neuronal cultures, the application of isradipine can reveal the contribution of LTCCs to calcium transients evoked by high potassium concentrations. nih.gov For example, in the presence of isradipine, the plateau phase of calcium elevation during high-K+ stimulation is reduced, demonstrating the blockade of LTCCs. nih.gov These functional assays provide direct evidence of the inhibitory action of isradipine on calcium flux in isolated neuronal systems. nih.gov
Table 2: Functional Assays of Isradipine on Calcium Flux
| Cell/System | Method | Observation | Reference |
|---|---|---|---|
| SH-SY5Y Cells | Calcium Imaging | Isradipine prevented rotenone-induced increase in intracellular Ca2+. | nih.gov |
| Primary Neurons | Fluorescence Imaging | Isradipine reduced the sustained Ca2+ elevation during high K+ stimulation. | nih.gov |
Voltage-gated calcium channels are classified into several subtypes, including L-type, N-type, T-type, P/Q-type, and R-type. e-jcpp.org Traditional dihydropyridine calcium channel blockers like isradipine are known to primarily target L-type calcium channels. e-jcpp.orgdrugbank.com The selectivity for L-type channels is a key determinant of their pharmacological profile. drugbank.com
The L-type calcium channel itself has different isoforms, with CaV1.2 and CaV1.3 being prominently expressed in the brain. researchgate.net While these isoforms share similar high-affinity binding for dihydropyridines, subtle differences in their binding pockets exist. researchgate.net Studies using knockout mouse models have helped to dissect the contribution of each isoform to the total L-type channel population in the brain. researchgate.net For instance, it has been shown that CaV1.3 accounts for approximately 10.7% of the LTCCs in the mouse brain. researchgate.net
Research has also revealed that some dihydropyridines, such as nitrendipine (B1678957) and nifedipine, exhibit a 3- to 4-fold selectivity for the CaV1.2 binding pocket over the CaV1.3 pocket. researchgate.net The development of isoform-selective modulators remains an active area of research, with the goal of targeting specific pathologies with greater precision. nih.gov The selectivity of dihydropyridines for arterial smooth muscle cells over cardiac myocytes is partly attributed to alternative splicing of the alpha-1 subunit of the L-type channel and the higher prevalence of inactive channels in smooth muscle cells. drugbank.com
Functional Assays of Calcium Flux Inhibition in Isolated Systems
Preclinical Neuroimaging Applications and Brain Penetration Assessment
The development of radiolabeled probes for positron emission tomography (PET) has enabled the non-invasive study of drug distribution and target engagement in the living brain.
In the pursuit of developing in vivo PET probes for neuroimaging of calcium channels, researchers have successfully synthesized a carbon-11 (B1219553) labeled version of isradipine, [11C]isradipine. nih.govresearchgate.net The precursor for this radiosynthesis is desmethyl isradipine. nih.govresearchgate.net This radiotracer allows for the visualization and quantification of LTCCs in the brain of living animals. nih.gov
PET imaging studies in normal rats using [11C]isradipine have demonstrated its utility as a neuroimaging agent. nih.govresearchgate.net These studies have confirmed that [11C]isradipine is brain-penetrating and can be used for research purposes. nih.govresearchgate.net
The kinetics of a PET tracer in the brain are crucial for its successful application. Studies in rats have shown that [11C]isradipine exhibits rapid brain uptake, reaching a peak concentration within 15-60 seconds after injection. nih.govresearchgate.net The peak uptake was measured at 0.37 ± 0.08% of the injected dose per cubic centimeter (%ID/cc). nih.govresearchgate.net
Following this rapid uptake, [11C]isradipine undergoes a fast washout from the brain. nih.govresearchgate.net To confirm that the observed signal is specific to the binding to LTCCs, pretreatment studies with unlabeled isradipine were conducted. When rats were pretreated with isradipine, the subsequent uptake of [11C]isradipine in the whole brain was reduced by 25%-40%. nih.govresearchgate.net This blocking effect provides evidence that the radiotracer is binding to its intended target. nih.govresearchgate.net
Table 3: Brain Uptake and Washout Kinetics of [11C]Isradipine in Rats
| Parameter | Value | Observation | Reference |
|---|---|---|---|
| Peak Brain Uptake | 0.37 ± 0.08% ID/cc | Rapid uptake within 15-60 seconds. | nih.govresearchgate.net |
| Washout | Fast | Rapid clearance from the brain. | nih.govresearchgate.net |
| Blocking Effect | 25%-40% reduction | Pretreatment with unlabeled isradipine reduced uptake. | nih.govresearchgate.net |
Assessment of Calcium Channel Binding Blockade in Vivo
Preclinical research has explored the in vivo effects of isradipine, a dihydropyridine calcium channel blocker, on L-type calcium channels (LTCCs). Isradipine binds with high affinity and specificity to these channels, inhibiting the influx of calcium into cardiac and smooth muscle cells. ncats.iodrugs.com This action leads to vasodilation, particularly in arterioles, which reduces systemic resistance and lowers blood pressure. ncats.iodrugs.com While isradipine exhibits negative inotropic effects in vitro, in intact animal models, the vasodilating effect is observed at doses lower than those affecting heart contractility. drugs.com
In the context of neurodegenerative disease models, systemic administration of isradipine has been shown to achieve therapeutic concentrations in the brain. nih.gov For instance, in a mouse model of Parkinson's disease, isradipine administration resulted in plasma concentrations that are achievable in humans and led to a dose-dependent sparing of dopamine (B1211576) fibers and cell bodies. nih.gov Similarly, in a triple transgenic mouse model of Alzheimer's disease, subcutaneous delivery of isradipine resulted in nanomolar concentrations in both plasma and brain tissue. nih.govnih.gov These findings indicate that isradipine can cross the blood-brain barrier and exert its effects on central nervous system targets. The affinity of isradipine for LTCCs, particularly the CaV1.3 subtype, is considered crucial for its neuroprotective potential. nih.govnih.gov
Exploratory Research in Disease Models
Neuroprotective Effects in Animal Models of Neurodegeneration
Isradipine has demonstrated neuroprotective effects in various animal models of neurodegenerative diseases. In mouse models of Parkinson's disease (PD), isradipine has been shown to protect dopaminergic (DA) neurons from toxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govjst.go.jpmichaeljfox.org Specifically, systemic administration of isradipine in a 6-OHDA-induced mouse model of PD resulted in a dose-dependent preservation of DA neurons and fibers in the substantia nigra. nih.gov Similarly, in MPTP-treated mice, isradipine co-treatment rescued the loss of tyrosine hydroxylase (TH)-positive neurons, which are indicative of dopaminergic neurons. nih.govjst.go.jp
The neuroprotective effects of isradipine are not limited to PD models. In a mouse model of Huntington's disease, treatment with isradipine diminished the excitotoxic effects of glutamate (B1630785) on cultured neurons. nih.gov Furthermore, in a triple transgenic mouse model of Alzheimer's disease (AD), administration of isradipine was well-tolerated and resulted in beneficial effects such as lowered tau burden and improved autophagy function in the brain. nih.gov
| Disease Model | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Parkinson's Disease | 6-OHDA Mouse Model | Dose-dependent sparing of dopaminergic fibers and cell bodies. | nih.gov |
| Parkinson's Disease | MPTP Mouse Model | Rescued the loss of TH-positive neurons. | nih.govjst.go.jp |
| Huntington's Disease | BACHD Mouse Model | Diminished glutamate-induced excitotoxicity in cultured neurons. | nih.gov |
| Alzheimer's Disease | Triple Transgenic Mouse Model | Lowered tau burden and improved autophagy function. | nih.gov |
Mechanistic Elucidation of Neuroprotection in Specific Neuronal Subpopulations
The neuroprotective effects of isradipine are believed to be mediated through its interaction with specific subtypes of L-type calcium channels, particularly CaV1.2 and CaV1.3, which are expressed in neuronal subpopulations vulnerable in neurodegenerative diseases. nih.govnih.gov In Alzheimer's disease models, the accumulation of beta-amyloid is associated with dysregulation of intracellular calcium through these channels. nih.gov Isradipine is thought to exert its protective effects by suppressing this calcium influx. nih.gov
In the context of Parkinson's disease, the vulnerability of dopaminergic neurons in the substantia nigra pars compacta (SNc) has been linked to their reliance on CaV1.3 channels to maintain autonomous pacemaking activity. nih.gov This sustained calcium entry is thought to contribute to mitochondrial oxidant stress. jci.org Chronic systemic treatment with isradipine has been shown to diminish these cytosolic calcium oscillations in SNc DA neurons without altering their autonomous spiking activity. jci.org This reduction in calcium-dependent mitochondrial oxidant stress is a key proposed mechanism for its neuroprotective action in this specific neuronal population. jci.org Furthermore, studies in MPTP-treated mice suggest that isradipine's neuroprotective effect is associated with the inhibition of up-regulation of L-type calcium channels and a reduction in iron accumulation in the substantia nigra. nih.govoncotarget.com
In Vitro Models for Studying Compound Effects on Cellular Processes
In vitro studies using cell culture models have provided insights into the protective mechanisms of isradipine against β-amyloid (Aβ) toxicity, a key pathological feature of Alzheimer's disease. In neuroblastoma cell lines, isradipine has been shown to attenuate the toxicity induced by Aβ oligomers by suppressing the influx of calcium into the cytoplasm. nih.gov Research has demonstrated that isradipine can protect cells from neurotoxicity induced by the C-terminal fragment of the amyloid precursor protein (APP CTF). nih.gov Importantly, these protective effects appear to occur downstream of Aβ oligomer formation, as isradipine did not interfere with the formation of Aβ fibrils in vitro. nih.gov
| In Vitro Model | Key Findings | Citation |
|---|---|---|
| Neuroblastoma Cells | Attenuated β-amyloid oligomer toxicity by suppressing calcium influx. | nih.gov |
| MC65 Neuroblastoma Cells | Protected against APP CTF-induced neurotoxicity. | nih.gov |
| Cell-free Assay | Did not interfere with Aβ fibril formation. | nih.gov |
The metabolism of isradipine, including its oxidation, has been investigated in in vitro cellular systems. These studies are crucial for understanding the biotransformation of the compound. Research has utilized human cell lines, such as h3A4/OR cells, which express specific cytochrome P450 enzymes, to study the in vitro metabolization of isradipine. researchgate.net Such experimental setups allow for the determination of isradipine and its main metabolites after extraction from the culture media and the cells themselves. researchgate.net
Analytical Methodologies for Research Quantification
Chromatographic Techniques for Demethyl Isradipine (B148454) and Related Metabolites
Chromatographic methods are the cornerstone for the separation and quantification of Demethyl Isradipine from its parent compound and other metabolites. These techniques offer high resolution and sensitivity, which are essential for the low concentrations typically found in biological samples.
High-Performance Liquid Chromatography (HPLC) stands as a widely utilized technique for the analysis of Isradipine and its metabolites. nih.govasianpubs.org Reversed-phase HPLC methods are commonly developed for these analytical purposes. nih.gov For instance, a validated isocratic reversed-phase HPLC method was established for the in vitro study of Isradipine's oxidation, allowing for the determination of the drug and its primary metabolites after extraction from cell culture media. nih.gov The separation is often achieved on a C18 or C8 column with a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netcore.ac.uk UV detection is frequently employed, with wavelengths set around 325 nm or 327 nm to monitor the analytes. researchgate.netcore.ac.uk
One HPLC method utilized a mobile phase of water and acetonitrile (50:50% v/v) adjusted to pH 4.0, with protein precipitation using acetonitrile for plasma sample preparation, achieving a lower limit of quantification of 1.0 ng/mL. researchgate.net Another approach used a mobile phase of methanol, acetonitrile, and an acetate (B1210297) buffer (pH 2.8) in a 60:30:10 ratio, with monitoring at 290 nm. asianpubs.org Furthermore, hollow fiber-based liquid-phase microextraction has been combined with chiral HPLC analysis to determine Isradipine enantiomers and its main pyridine (B92270) metabolite in microsomal fractions. nih.gov
Table 1: HPLC Method Parameters for Isradipine and Metabolite Analysis
| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 core.ac.uk |
|---|---|---|---|
| Column | Reversed-Phase | C8 | Reversed phase Thermos c18 |
| Mobile Phase | Not specified | Water: Acetonitrile (50:50 v/v), pH 4.0 | 10mM ammonium acetate buffer (pH 4): Acetonitrile (20:80% v/v) |
| Flow Rate | Not specified | Not specified | 1.0 ml/min |
| Detection | Not specified | UV | UV at 325 nm |
| Application | In vitro metabolization study | Plasma pharmacokinetic studies | Pharmacokinetics of sustained-release formulation |
| LLOQ | Not specified | 1.0 ng/mL | 10 ng/ml |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and higher sensitivity, making it a valuable tool for pharmaceutical analysis. ajpaonline.comacgpubs.org UHPLC systems operate with smaller particle size columns (<3 µm) and at higher pressures, leading to more efficient separations. acgpubs.orgchromatographyonline.com A simple and rapid UHPLC method was developed for assaying Isradipine using a C18 column with a mobile phase of methanol and water (85:15 v/v) and UV detection at 327 nm, achieving a total run time of 1.5 minutes. researchgate.net While this method was developed for the parent drug, its principles are directly applicable to the analysis of its metabolites like this compound. The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) further enhances its utility for quantifying analytes in complex biological samples, offering reduced sample and solvent consumption and improved chromatographic resolution and speed. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of drug metabolites. nih.gov It has been successfully applied to the determination of Isradipine and its major metabolites in biological fluids like plasma and urine. nih.govjcchems.com One method involved the extraction of neutral compounds into toluene, followed by analysis on a wide-bore silica (B1680970) capillary column with detection by negative-ion chemical ionization mass spectrometry. nih.gov This GC-MS method was sensitive enough to detect metabolites in plasma at concentrations ranging from 0.15 to 2 ng/ml. nih.gov Another GC-based method utilized a nitrogen-phosphorus detector for the determination of Isradipine and its main pyridine metabolite in serum, achieving a limit of quantitation of 2.0 nM for the metabolite. nih.gov A screening procedure for various dihydropyridine (B1217469) calcium channel blocker metabolites in urine has also been developed using GC-MS after extractive methylation. scispace.com
Table 2: GC-MS Method Details for Isradipine Metabolite Analysis
| Parameter | Method 1 nih.gov | Method 2 nih.gov |
|---|---|---|
| Technique | Capillary GC-Chemical Ionization MS | Capillary Column GC-Nitrogen-Selective Detection |
| Sample Matrix | Plasma, Urine | Serum |
| Extraction | Toluene extraction for neutral compounds | One-step extraction |
| Detection | Negative-ion mass spectrometry | Nitrogen-phosphorus detector |
| LOD/LOQ | 0.15 to 2 ng/ml for metabolites | 2.0 nM for the metabolite |
| Application | Pharmacokinetic studies | Pharmacokinetic study in hypertensive women |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for quantitative bioanalysis due to their high sensitivity, selectivity, and robustness. bioanalysis-zone.com These techniques are instrumental in measuring active drugs and their metabolites in biological matrices for pharmacokinetic studies. bioanalysis-zone.com A rapid and sensitive LC-MS/MS method was developed for the quantification of Isradipine in human plasma, involving protein precipitation and liquid-liquid extraction. ajrconline.org This method achieved a lower limit of quantification (LLOQ) of 0.051 ng/ml. ajrconline.org Another UPLC-MS/MS method was developed for the determination of Isradipine in dog plasma. researchgate.net LC-MS/MS is considered a key hyphenated technique for the estimation of Isradipine and its metabolites in various biological samples. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Spectroscopic and Other Analytical Modalities
Alongside chromatographic techniques, spectroscopic methods play a role in the detection and quantification of this compound, primarily through UV-Visible spectrophotometry, often coupled with chromatographic separation.
UV-Visible spectrophotometry is a fundamental analytical technique often used as a detection method in HPLC. ajrconline.org For Isradipine and its metabolites, the UV spectrum shows a maximum absorbance (λmax) at approximately 327 nm in methanol, which is commonly used for quantification. asianpubs.orgresearchgate.net Simple and sensitive UV spectrophotometric methods have been developed for the determination of Isradipine in bulk and pharmaceutical formulations. asianpubs.org In the context of HPLC, a UV detector set at the λmax allows for the quantification of the compound as it elutes from the column. researchgate.netcore.ac.uk For instance, an HPLC method for Isradipine in plasma used UV detection, researchgate.net and another for sustained-release formulations determined the detection wavelength of 325 nm using a UV spectrophotometer. core.ac.uk The specificity of these methods relies on the chromatographic separation of the analyte from other interfering substances in the sample matrix. core.ac.ukscholarsresearchlibrary.com
Spectrofluorometry in Analytical Research
Spectrofluorometry offers a sensitive approach for the determination of dihydropyridine compounds like Isradipine and, by extension, its metabolites. researchgate.net One developed method is based on the chemical reduction of the dihydropyridine molecule with zinc powder and hydrochloric acid (Zn/HCl), which results in a highly fluorescent product. researchgate.netd-nb.info The fluorescence intensity is then measured at specific excitation and emission wavelengths.
For Isradipine, the fluorophore is measured at an emission wavelength (λem) of 446 nm and an excitation wavelength (λex) of 360 nm. researchgate.netd-nb.info This technique has been shown to be rectilinear over a concentration range of 0.1–9.0 μg/mL. researchgate.netd-nb.info The method's sensitivity is demonstrated by a detection limit of 0.016 μg/mL for Isradipine. researchgate.netd-nb.info Such methods are valuable for analysis in various matrices, including pharmaceutical preparations and biological fluids, without the need for complex prior extraction steps. researchgate.netresearchgate.net
Capillary Electrophoresis (CE) and Electroanalytical Techniques
Capillary Electrophoresis (CE) is a powerful separation technique used for the analysis of drug compounds, including the enantiomers of Isradipine. nih.gov An enantioselective CE method was developed using sulfobutyl ether-β-cyclodextrin as a chiral selector, achieving complete separation of Isradipine's enantiomers in under 7 minutes. nih.gov This method was validated for linearity, precision, and accuracy, proving its suitability for controlling pharmaceutical formulations and for use in degradation studies. nih.gov
The optimized conditions for this CE method include:
Buffer: 15 mM borate (B1201080) buffer at pH 9.3 nih.gov
Chiral Selector: Sulfobutyl ether-β-cyclodextrin (2.5%, w/v) nih.gov
Voltage: +30 kV nih.gov
Capillary: Fused-silica uncoated, 50 μm internal diameter, 60.0 cm total length nih.gov
While specific applications to this compound are not detailed in the available literature, CE's high resolving power makes it a suitable technique for separating structurally similar compounds like a parent drug and its metabolites. sciex.com Other electroanalytical techniques such as polarography and voltammetry have also been noted for the analysis of Isradipine. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy for Compatibility Studies
Fourier-Transform Infrared (FTIR) spectroscopy is a crucial tool in the preformulation stage of drug development to assess the compatibility between an active pharmaceutical ingredient (API) and various excipients. conicet.gov.arneu.edu This technique identifies potential physical and chemical interactions by detecting changes in the vibrational frequency of functional groups in the drug and excipient molecules when they are mixed. conicet.gov.arresearchgate.net
In a typical compatibility study, the FTIR spectrum of the pure API (e.g., this compound) is compared with the spectra of the pure excipients and the spectrum of their physical mixture. rjptonline.org The appearance of new peaks, or the disappearance or shifting of peaks corresponding to the API, can indicate an interaction. conicet.gov.ar This information is vital for selecting appropriate excipients to ensure the stability and integrity of the final pharmaceutical formulation. conicet.gov.arneu.edu While specific FTIR compatibility studies on this compound are not prominently published, this is a standard and recommended screening technique for any new API or formulation. conicet.gov.aruobaghdad.edu.iq
Method Validation and Performance Characteristics in Research Settings
Method validation ensures that an analytical procedure is suitable for its intended purpose. For this compound, this involves demonstrating that the method used to measure it is specific, accurate, and precise, based on the validation parameters established for the parent compound, Isradipine.
Specificity and Selectivity in Complex Matrices
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components from biological fluids like plasma. europa.euscielo.br In chromatographic methods like HPLC and LC-MS/MS, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks. europa.euajrconline.org
For instance, in the analysis of Isradipine in dog plasma, the UPLC-MS/MS method was shown to be highly selective with no significant interference from endogenous plasma components at the retention times of Isradipine and the internal standard. researchgate.net Similarly, a UV spectrophotometric method for Isradipine loaded into nanoparticles was deemed specific as the spectra showed no interference from the excipients used in the formulation. researchgate.net This validation is critical for ensuring that the measured signal corresponds only to the compound of interest, such as this compound, in a complex mixture.
Precision, Accuracy, and Recovery Determinations
Precision, accuracy, and recovery are fundamental performance characteristics that quantify the reliability of an analytical method.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For Isradipine, HPLC methods have demonstrated high precision, with intra- and inter-day variations often being less than 5%. nih.govasianpubs.org An LC-MS/MS method reported precision for low, middle, and high-quality control samples ranging from 4.88% to 6.30%. ajrconline.org
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. asianpubs.org A validated HPLC method for Isradipine showed accuracy with recovery rates between 95.24% and 96.53%. researchgate.net Another study reported a mean recovery of 98.38 ± 0.41%. asianpubs.org
Recovery is the efficiency of the extraction procedure of an analytical method within a certain limit. For an LC-MS/MS method, the average recovery of Isradipine from a biological matrix was determined to be 72.1%. ajrconline.org
The table below summarizes findings on precision and accuracy from various studies on Isradipine.
| Method | Parameter | Concentration Levels | Result | Reference |
| UHPLC-UV | Precision (RSD) | 10 to 40 µg/mL | < 4.1% | researchgate.net |
| Accuracy (Recovery) | 10 to 40 µg/mL | 95.24% - 96.53% | researchgate.net | |
| RP-HPLC | Precision (Intra/Inter-day) | 2-160 µg/mL | < 1% | asianpubs.org |
| Accuracy (Recovery) | 50 µg/mL | 98.38 ± 0.41% | asianpubs.org | |
| LC-MS/MS | Precision (RSD) | LQC, MQC, HQC | 4.88% - 6.30% | ajrconline.org |
| Accuracy (% Nominal) | LQC, MQC, HQC | 92.79% - 95.84% | ajrconline.org | |
| Capillary Electrophoresis | Precision (RSD) | 50-300 μg/mL | < 5% | nih.gov |
| Accuracy (Relative Error) | 50-300 μg/mL | < 5% | nih.gov |
LQC = Low-Quality Control, MQC = Middle-Quality Control, HQC = High-Quality Control
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. nih.gov
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.com
LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govsepscience.com
These limits are crucial for analyzing trace amounts of substances, such as metabolites in biological fluids. The sensitivity of analytical methods for Isradipine varies significantly with the technique used. A highly sensitive LC-MS/MS method established a lower limit of quantification (LLOQ) of 0.051 ng/mL. ajrconline.org In contrast, an RP-HPLC method reported an LOD of 0.003 µg/mL and an LOQ of 0.01 µg/mL. scholarsresearchlibrary.com Spectrofluorometric methods have also shown high sensitivity, with a reported LOD of 0.016 µg/mL for Isradipine. researchgate.net
The table below presents the LOD and LOQ values for Isradipine from different analytical methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | 1.63 µg/kg | 3.92 µg/kg | researchgate.net |
| LC-MS/MS | - | 0.051 ng/mL (LLOQ) | ajrconline.org |
| RP-HPLC | 0.003 µg/mL | 0.01 µg/mL | scholarsresearchlibrary.com |
| Spectrofluorometry | 0.016 µg/mL | - | researchgate.netd-nb.info |
Stability Assessment of Analytical Solutions
The stability of analytical solutions is a critical parameter in the quantification of pharmaceutical compounds, ensuring the accuracy and reliability of analytical data. For this compound, which is a primary metabolite and a known degradation product of Isradipine, the assessment of its stability in various solvents and storage conditions is paramount for precise research quantification. While direct and extensive stability studies on analytical solutions of this compound are not widely published, valuable insights can be drawn from the comprehensive stability testing of its parent compound, Isradipine. The degradation of Isradipine, particularly through oxidation and photodegradation, leads to the formation of its pyridine derivative, a pathway that involves the demethylated form. nih.gov Therefore, the conditions that affect Isradipine's stability are also relevant to understanding the stability of this compound solutions.
Research Findings on Solution Stability
Research on Isradipine provides a foundational understanding of the stability of dihydropyridine compounds in analytical solutions. Studies have demonstrated that Isradipine is susceptible to degradation when exposed to UV light and oxidative conditions, while it remains relatively stable under thermal, acidic, and basic stress. nih.gov This suggests that analytical solutions of related compounds like this compound should be protected from light and oxidative agents to maintain their integrity.
The stability of Isradipine solutions has been evaluated in various solvents and under different storage conditions, which can be extrapolated to infer the probable stability of this compound solutions. For instance, methanolic solutions of Isradipine have been found to be stable for at least one week when stored in a refrigerator and protected from light. semanticscholar.org In a buffered solution at pH 6, Isradipine solutions were stable for at least three hours. semanticscholar.org Another study established that standard and sample solutions of Isradipine are stable for a period of 24 hours at room temperature (25±2ºC). scholarsresearchlibrary.com
Furthermore, the stability of Isradipine in human plasma has been investigated, showing no significant degradation at room temperature for up to 7 hours or after three freeze-thaw cycles. ajrconline.org This indicates a reasonable short-term stability in a biological matrix. For longer-term storage, plasma samples containing Isradipine have been shown to be stable for a month in a frozen state. core.ac.uk
In the context of preparing analytical solutions for research, a study on the radiosynthesis of [11C]isradipine utilized a precursor solution of this compound dissolved in anhydrous dimethylformamide (DMF) with tetrabutylammonium (B224687) hydroxide (B78521). mdpi.com While this does not provide long-term stability data, it indicates a solvent system used for this compound in a research setting.
Data Tables on Solution Stability
The following tables summarize the stability data for Isradipine analytical solutions, which can serve as a valuable reference for handling and storing solutions of this compound.
Table 1: Stability of Isradipine in Standard Solutions
| Solvent/Matrix | Concentration Range | Storage Condition | Duration | Stability Outcome | Citation |
| Methanol | Not Specified | Refrigerated, protected from light | 1 week | Stable | semanticscholar.org |
| Britton-Robinson buffer (pH 6) | Not Specified | Room Temperature | 3 hours | Stable | semanticscholar.org |
| Acetonitrile:Water (1:1, v/v) | Not Specified | Not Specified | 5 days | RSD of peak area < 1.00% | japsonline.com |
| Not Specified | Not Specified | Room Temperature (25±2ºC) | 24 hours | Stable | scholarsresearchlibrary.com |
Interactive Data Table 1: Stability of Isradipine in Standard Solutions
Future Directions and Emerging Research Avenues
Development of Novel Radiotracers from Demethyl Isradipine (B148454) Derivatives
The development of novel radiotracers derived from Demethyl Isradipine is a promising area of research for in vivo neuroimaging of calcium channels using positron emission tomography (PET). mdpi.comnih.gov this compound serves as a precursor for the synthesis of radiolabeled compounds, such as [11C]isradipine. mdpi.comnih.gov In this process, this compound is reacted with a radiolabeled methylating agent, like [11C]CH3I, to produce the desired radiotracer. mdpi.comnih.gov
These radiotracers are being developed to visualize and quantify calcium channel distribution and function in the brain, which is crucial for understanding their role in various neurological disorders. mdpi.comnih.gov Preclinical studies in rats using [11C]isradipine have demonstrated its ability to penetrate the brain and bind to calcium channels. mdpi.comnih.gov The development of more effective and specific radiotracers based on the dihydropyridine (B1217469) scaffold remains an active area of investigation. mdpi.com
Table 1: Radiosynthesis of [11C]isradipine from this compound
| Parameter | Value | Reference |
| Precursor | This compound | mdpi.comnih.gov |
| Radiolabeling Agent | [11C]CH3I | mdpi.comnih.gov |
| Radiochemical Yield | 6 ± 3% (uncorrected) | mdpi.comnih.gov |
| Specific Activity | 143 ± 90 GBq·µmol−1 | mdpi.comnih.gov |
| Brain Uptake (Rats) | 0.37 ± 0.08% ID/cc at peak | mdpi.comnih.gov |
Expanding Preclinical Research into Other Neurological Conditions
Preclinical research is actively exploring the therapeutic potential of isradipine and its derivatives, including this compound, in a range of neurological conditions beyond its initial applications. Studies have investigated its effects in models of Alzheimer's disease and Huntington's disease. nih.govnih.gov
In the context of Alzheimer's disease, research suggests that L-type calcium channel blockers like isradipine may offer neuroprotective effects. nih.gov Studies in animal models of Alzheimer's have shown that isradipine can be well-tolerated and may help in lowering the burden of hyperphosphorylated tau, a key pathological hallmark of the disease. nih.gov The potential of isradipine to modulate calcium dysregulation and its downstream effects is a key focus of this research. nih.gov
Similarly, the role of calcium channel modulation is being investigated in Huntington's disease. nih.gov Alterations in calcium channel function have been observed in mouse models of the disease. nih.gov Preclinical studies have explored the use of L-type calcium channel blockers to mitigate neuronal cell death. nih.gov For instance, isradipine was found to reduce glutamate-induced neuronal cell death in cultured neurons from a Huntington's disease mouse model. nih.gov
Advanced Analytical Techniques for Comprehensive Metabolomic Profiling
The comprehensive analysis of this compound and its metabolites in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Advanced analytical techniques, particularly those combining liquid chromatography with mass spectrometry (LC-MS), are instrumental in this area. researchgate.netresearchgate.netclinexprheumatol.org
Metabolomic profiling, which aims to identify and quantify a wide range of metabolites, provides a detailed picture of the biochemical changes induced by a compound. clinexprheumatol.orgnih.gov Untargeted metabolomics, using techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (MS), can identify a broad spectrum of metabolites in biological fluids such as plasma and synovial fluid. clinexprheumatol.orgnih.gov These methods offer high sensitivity and the ability to separate complex mixtures, which is essential for detailed metabolic studies. clinexprheumatol.org
For the specific quantification of isradipine and its metabolites, hyphenated techniques such as LC-MS/MS and GC-MS are employed. researchgate.netresearchgate.net These methods provide high selectivity and sensitivity for detecting low concentrations of the drug and its byproducts in biological matrices. researchgate.netresearchgate.net Deuterium-labeled internal standards, like Isradipine-D3, are often used in mass spectrometry-based methods to improve the accuracy of quantification. veeprho.com
Computational Modeling and In Silico Approaches in Dihydropyridine Research
Computational modeling and in silico approaches have become indispensable tools in the study of dihydropyridine (DHP) derivatives like this compound. nih.govresearchgate.net These methods allow researchers to predict the properties and interactions of molecules, thereby guiding the design and synthesis of new compounds with desired activities. nih.govresearchgate.net
Techniques such as homology modeling, molecular docking, and molecular dynamics simulations are used to investigate the binding mechanisms of DHPs with their target calcium channels. nih.gov These simulations can elucidate the key interactions between the drug molecule and the amino acid residues of the receptor, providing insights into the structural basis for selectivity and affinity. nih.gov For instance, computational studies have been used to understand the selectivity of certain DHP derivatives for different calcium channel subtypes. nih.gov
Furthermore, in silico methods are employed to predict the "druglikeness" of novel DHP derivatives. researchgate.net This involves calculating various molecular properties, such as lipophilicity (miLog P), topological polar surface area (TPSA), and the number of rotatable bonds, to assess their potential as orally bioavailable drugs. researchgate.net These computational screenings help to prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. researchgate.net
Integration of this compound Research into Broader Drug Discovery Efforts
Q & A
Q. What analytical methods are recommended for quantifying demethyl isradipine in pharmaceutical and biological matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used for its precision and cost-effectiveness in pharmaceutical analysis. For biological samples (e.g., plasma), hyphenated techniques like LC-MS/MS or UPLC-MS/MS are preferred due to their sensitivity and ability to differentiate metabolites . Method selection should prioritize matrix complexity, detection limits, and throughput requirements.
Q. How can researchers design experiments to assess this compound’s metabolic effects in diabetic models?
Use crossover designs with placebo-controlled arms to isolate drug effects. Incorporate oral glucose tolerance tests (OGTT) and euglycemic clamps to evaluate insulin secretion and peripheral insulin resistance. Comparative studies with diuretics (e.g., hydrochlorothiazide) should include longitudinal monitoring of fasting glucose and hepatic glucose production to identify metabolic neutrality .
Q. What preclinical models are suitable for studying this compound’s neuroprotective potential in Parkinson’s disease (PD)?
Rodent toxin models (e.g., MPTP or 6-OHDA) are standard for mimicking dopaminergic neuron degeneration. Ensure isradipine plasma levels align with human therapeutic ranges (e.g., 2.5–10 mg/day equivalents). Behavioral assays (rotarod, open-field tests) and post-mortem tyrosine hydroxylase staining validate neuroprotection .
Advanced Research Questions
Q. How should researchers address contradictions between preclinical neuroprotection data and clinical trial outcomes for this compound in PD?
Preclinical studies used toxin models with acute neurodegeneration, while human PD involves chronic progression. Re-evaluate dosing: animal models achieved neuroprotection at plasma levels equivalent to 10 mg/day, but the STEADY-PDIII trial used 5 mg twice daily, potentially below the threshold for L-type calcium channel blockade in substantia nigra neurons . Consider adaptive trial designs or enriched cohorts (e.g., high-risk genetic subgroups).
Q. What methodological considerations are critical for receptor-binding assays involving this compound?
Use radioligands like [³H]-isradipine to quantify binding affinity in tissue membranes (e.g., vascular smooth muscle). Include competitive binding experiments with nifedipine or spironolactone to assess specificity. Functional assays (e.g., vasodilation in isolated arteries) should correlate binding data with physiological responses .
Q. How can pharmacokinetic studies improve overdose risk assessment for this compound?
Retrospective analyses of case reports (e.g., 20–200 mg overdoses) indicate reversible hypotension and tachycardia. Develop in vivo models to quantify dose-dependent vasodilation and compensatory tachycardia. Monitor cardiac output and peripheral resistance in animal overdose simulations .
Q. Why did this compound fail to show efficacy in Phase III PD trials despite strong preclinical rationale?
The STEADY-PDIII trial’s primary endpoint (UPDRS score change) may lack sensitivity to early disease modification. Secondary biomarkers (e.g., dopamine transporter imaging) or longer follow-up could reveal delayed benefits. Post hoc analyses of subgroups with rapid progression or genetic predispositions (e.g., LRRK2 mutations) might identify responsive populations .
Methodological Guidance
Q. How to optimize LC-MS/MS parameters for this compound quantification in plasma?
- Column: C18 with 2.6 µm particle size for rapid separation.
- Ionization: ESI-positive mode ([M+H]⁺ ions).
- MRM transitions: m/z 372 → 224 (quantifier) and m/z 372 → 165 (qualifier).
- Sample prep: Protein precipitation with acetonitrile, followed by SPE for matrix cleanup .
Q. What statistical approaches resolve conflicting outcomes in this compound trials?
Apply mixed-effects models to account for inter-patient variability in longitudinal data. Bayesian analysis can incorporate preclinical evidence into clinical likelihoods. Sensitivity analyses should adjust for confounders like concomitant antiparkinson medications .
Tables
Table 1. Key Clinical Trials of this compound in Parkinson’s Disease
| Trial | Design | Dose | Outcome (vs. Placebo) | Reference |
|---|---|---|---|---|
| STEADY-PDIII | Phase III, 36 months | 5 mg BID | No UPDRS difference (Δ -0.27, p=0.85) | |
| Phase II | Dose-ranging | 10 mg/day | Tolerable; no efficacy signal |
Table 2. Analytical Techniques for this compound Quantification
| Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Pharmaceuticals | HPLC-UV | 10 | 30 | |
| Plasma | UPLC-MS/MS | 0.5 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
